molecular formula C17H20N4O2S B13672049 N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide

N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide

Katalognummer: B13672049
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: LKOCEMMDUSDZSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is a compound that features a piperidine ring substituted with a phenyldiazenyl group and a sulfonamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide typically involves the diazotization of aniline derivatives followed by coupling with piperidine-4-sulfonamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as diazonium salts and their subsequent coupling with piperidine derivatives. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is unique due to its combination of a diazenyl group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is less common in other piperidine derivatives, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C17H20N4O2S

Molekulargewicht

344.4 g/mol

IUPAC-Name

N-(4-phenyldiazenylphenyl)piperidine-4-sulfonamide

InChI

InChI=1S/C17H20N4O2S/c22-24(23,17-10-12-18-13-11-17)21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9,17-18,21H,10-13H2

InChI-Schlüssel

LKOCEMMDUSDZSE-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.